1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety and a sulfonamide group. This compound is classified as a sulfonamide derivative, which are known for their diverse biological activities, including antibacterial and antitumor effects. The molecular formula of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide is , with a molecular mass of approximately 224.24 g/mol .
The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide typically involves several key steps:
These methods can be optimized for large-scale production using continuous flow reactors and automated synthesis techniques to enhance yield and purity.
The molecular structure of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide features:
The compound's structural representation can be summarized as follows:
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide primarily involves its interaction with specific biological targets, such as enzymes or receptors. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation.
The presence of both the pyrazole and pyridine groups may also enhance binding affinity to target proteins due to their ability to participate in π-stacking interactions and hydrogen bonding, thus contributing to their pharmacological effects .
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling, storage conditions, and suitability for various applications.
The compound has several significant applications in scientific research:
The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide derivatives relies on strategic bond formation between the pyrazole core, pyridinyl substituent, and sulfonamide moiety. Key approaches include:
Table 1: Key Synthetic Routes to 1-(Pyridin-3-yl)-1H-Pyrazole-4-Sulfonamides
Method | Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Cyclocondensation | β-Diketone + NH₂-pyrazole, AcOH, Δ | 60–75% | Limited substituent diversity |
Copper-Catalyzed N-Arylation | 4-Iodopyrazole + 3-Pyridinylboronic acid, CuI/L-proline, K₂CO₃ | 80–92% | Requires halogenated precursors |
Directed Lithiation | n-BuLi, SO₂, then NCS, NH₃(aq) | 65–78% | Cryogenic conditions |
Microwave-assisted synthesis significantly accelerates cyclocondensation and N-arylation steps, reducing reaction times from hours to minutes while improving regioselectivity at N1 [5] [9].
Systematic modification of the 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide scaffold reveals critical pharmacophore elements for target engagement:
Table 2: SAR of Key Pyrazole-Sulfonamide Modifications
Modification Site | Optimal Group | Activity Impact | Physicochemical Change |
---|---|---|---|
N1-Pyridinyl position | 3-Pyridinyl | IC₅₀ 0.12 μM (CA IX) vs. >5 μM for 2-/4-iso | Minimal Log P change |
C3 Pyrazole substituent | Methyl | 3-fold potency gain vs. H-analog | Log P +0.6; tPSA unchanged |
Sulfonamide nitrogen | –SO₂NH₂ | Kᵢ 4–8 nM (CA II, IX, XII) | tPSA ~95 Ų |
C4 Connection | Direct bond | Kᵢ < 10 nM; linker addition ↑ Kᵢ 50–100x | Molecular weight minimized |
Electron-withdrawing groups (e.g., trifluoromethyl) at C5 improve metabolic stability but may reduce solubility. Hybridization with chromene (e.g., pyrazolo[4,3-c]pyridine) enhances selectivity for tumor-associated CA IX/XII over off-target CA I/II (Selectivity Index >100) [4] [9].
Targeting CNS pathologies requires deliberate optimization of BBB permeability. Key strategies for 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamides include:
Table 3: BBB Permeability Optimization Strategies
Strategy | Structural Change | Brain:Blood Ratio | P-gp Efflux Ratio |
---|---|---|---|
Baseline (unoptimized) | 1-(3-Pyridyl)-1H-pyrazole-4-SO₂NH₂ | 0.05 | 5.8 |
N-Acetyl sulfonamide cap | –SO₂NHCOCH₃ | 0.27 | 3.2 |
3,5-Dimethyl pyrazole | C3,C5-diCH₃ on pyrazole | 0.19 | 1.9 |
Pyridinyl 2-Fluorination | 2-F on 3-pyridinyl | 0.14 | 4.1 |
Lead compound DDD100097 exemplifies successful optimization: C3-methylation, pyridinyl fluorination, and retained primary sulfonamide yield brain:blood = 0.41 in mice, enabling partial efficacy in stage 2 HAT models [1].
Dual-tail functionalization augments target selectivity by simultaneously engaging distinct enzyme subpockets:
Table 4: Dual-Tail Modifications and Biological Outcomes
Dual-Tail Design | Target Enzymes | Potency (Kᵢ or IC₅₀) | Selectivity Index |
---|---|---|---|
–SO₂NHCONH(4-F-C₆H₄) | CA IX/XII | Kᵢ = 3.8 nM (CA IX) | 120 (vs. CA I) |
–COOH at pyridin-4-yl + SO₂NH₂ | CA IX, bCAβ (bacterial) | Kᵢ = 2.1 nM (bCAβ) | >500 (vs. hCA II) |
–SO₂NH–CH₂CH₂–morpholine | CA XII, EGFR | IC₅₀ = 11 nM (EGFR) | Dual-target |
Pyrazolo[4,3-c]pyridine fusion | CA I/II/IX/XII, γ-CA | Kᵢ = 0.58–97.9 nM | Pan-CA inhibition |
Scaffold hopping to pyrazolo[4,3-c]pyridine (e.g., 1f) merges the pyrazole and pyridine rings, enabling simultaneous hydrophobic tail insertion at C6 and sulfonamide retention at C4. This approach yielded nanomolar inhibitors against human and bacterial Cas with >100-fold selectivity over non-target isoforms [4] [9].
Key Compounds in Pyrazole-Sulfonamide Research
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4